Cas no 1878094-02-0 (Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]-)
![Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- structure](https://www.kuujia.com/scimg/cas/1878094-02-0x500.png)
Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]-
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- Inchi: 1S/C15H23BrO/c1-15(2,3)14(11-16)9-10-17-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
- InChI Key: FWUGASSHEBRRTE-UHFFFAOYSA-N
- SMILES: C1(COCCC(CBr)C(C)(C)C)=CC=CC=C1
Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674560-5.0g |
({[3-(bromomethyl)-4,4-dimethylpentyl]oxy}methyl)benzene |
1878094-02-0 | 95.0% | 5.0g |
$3479.0 | 2025-03-13 | |
Enamine | EN300-674560-1.0g |
({[3-(bromomethyl)-4,4-dimethylpentyl]oxy}methyl)benzene |
1878094-02-0 | 95.0% | 1.0g |
$1200.0 | 2025-03-13 | |
Enamine | EN300-674560-0.1g |
({[3-(bromomethyl)-4,4-dimethylpentyl]oxy}methyl)benzene |
1878094-02-0 | 95.0% | 0.1g |
$1056.0 | 2025-03-13 | |
Enamine | EN300-674560-0.5g |
({[3-(bromomethyl)-4,4-dimethylpentyl]oxy}methyl)benzene |
1878094-02-0 | 95.0% | 0.5g |
$1152.0 | 2025-03-13 | |
Enamine | EN300-674560-2.5g |
({[3-(bromomethyl)-4,4-dimethylpentyl]oxy}methyl)benzene |
1878094-02-0 | 95.0% | 2.5g |
$2351.0 | 2025-03-13 | |
Enamine | EN300-674560-0.05g |
({[3-(bromomethyl)-4,4-dimethylpentyl]oxy}methyl)benzene |
1878094-02-0 | 95.0% | 0.05g |
$1008.0 | 2025-03-13 | |
Enamine | EN300-674560-10.0g |
({[3-(bromomethyl)-4,4-dimethylpentyl]oxy}methyl)benzene |
1878094-02-0 | 95.0% | 10.0g |
$5159.0 | 2025-03-13 | |
Enamine | EN300-674560-0.25g |
({[3-(bromomethyl)-4,4-dimethylpentyl]oxy}methyl)benzene |
1878094-02-0 | 95.0% | 0.25g |
$1104.0 | 2025-03-13 |
Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- Related Literature
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
Additional information on Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]-
Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- (CAS No. 1878094-02-0): An Overview
Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- (CAS No. 1878094-02-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential applications. This compound is characterized by a benzene ring substituted with a complex alkyl chain containing a bromomethyl group and an ether linkage, which imparts it with a range of interesting chemical and biological activities.
The structure of Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- is particularly noteworthy. The presence of the bromomethyl group and the ether linkage provides multiple reactive sites that can be exploited for various synthetic transformations. The bromomethyl group, in particular, is a versatile functional group that can undergo nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. Additionally, the ether linkage enhances the solubility and stability of the compound in various solvents, which is crucial for its use in both laboratory and industrial settings.
In terms of synthesis, Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- can be prepared through a multi-step process involving the functionalization of a brominated alkyl chain followed by its coupling with a benzene derivative. Recent advancements in catalytic methods have significantly improved the efficiency and yield of these reactions. For instance, palladium-catalyzed cross-coupling reactions have been employed to form the ether linkage with high selectivity and yield. These synthetic strategies not only enhance the accessibility of the compound but also reduce the environmental impact associated with its production.
The biological activity of Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- has been the subject of several studies. Research has shown that this compound exhibits potent antimicrobial properties against a range of bacteria and fungi. The bromomethyl group is believed to play a crucial role in disrupting microbial cell membranes, leading to cell death. Furthermore, preliminary studies have indicated that Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- may have potential as an antiviral agent, although more research is needed to confirm these findings.
In addition to its antimicrobial properties, Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- has shown promise in drug delivery systems. The compound's ability to form stable complexes with various therapeutic agents makes it an attractive candidate for targeted drug delivery applications. For example, it can be used to encapsulate hydrophobic drugs and improve their solubility and bioavailability. This property is particularly valuable in the development of novel formulations for treating diseases such as cancer and neurodegenerative disorders.
The materials science applications of Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- are also noteworthy. The compound's unique structure and reactivity make it suitable for use in the synthesis of advanced polymers and coatings. Recent studies have explored its use in the development of self-healing materials and stimuli-responsive systems. These materials have potential applications in areas such as electronics, construction, and biomedical devices.
From an environmental perspective, the production and use of Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- must be carefully managed to minimize any adverse impacts on ecosystems. Green chemistry principles are increasingly being applied to ensure that synthetic processes are sustainable and environmentally friendly. For instance, efforts are being made to develop catalysts that can operate under mild conditions and reduce waste generation.
In conclusion, Benzene, [[[3-(bromomethyl)-4,4-dimethylpentyl]oxy]methyl]- (CAS No. 1878094-02-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and drug delivery systems. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific and technological fields.
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